molecular formula C14H19ClO2 B12593909 4-(4-tert-Butylphenoxy)butanoyl chloride CAS No. 581799-26-0

4-(4-tert-Butylphenoxy)butanoyl chloride

Cat. No.: B12593909
CAS No.: 581799-26-0
M. Wt: 254.75 g/mol
InChI Key: SEJIWNBYBQNKBR-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenoxy)butanoyl chloride is an organic compound with the molecular formula C14H19ClO2. It is a derivative of butanoyl chloride, featuring a tert-butylphenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-tert-Butylphenoxy)butanoyl chloride can be synthesized through the reaction of 4-tert-butylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylphenoxy)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-tert-butylphenol and butanoic acid.

    Reduction: It can be reduced to 4-(4-tert-butylphenoxy)butanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

    Amides: Formed from reactions with amines

    Esters: Formed from reactions with alcohols

    4-tert-Butylphenol and Butanoic Acid: Formed from hydrolysis

    4-(4-tert-Butylphenoxy)butanol: Formed from reduction

Scientific Research Applications

4-(4-tert-Butylphenoxy)butanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-tert-Butylphenoxy)butanoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the butanoyl chloride group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both 4-tert-butylphenol and butanoyl chloride. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

581799-26-0

Molecular Formula

C14H19ClO2

Molecular Weight

254.75 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)butanoyl chloride

InChI

InChI=1S/C14H19ClO2/c1-14(2,3)11-6-8-12(9-7-11)17-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3

InChI Key

SEJIWNBYBQNKBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)Cl

Origin of Product

United States

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